

# Introduction: The Foundational Importance of Physicochemical Characterization

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## Compound of Interest

Compound Name: 6-Fluoro-2-methylnicotinic acid

CAS No.: 884494-97-7

Cat. No.: B1388131

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**6-Fluoro-2-methylnicotinic acid** (CAS 884494-97-7) is a substituted pyridine carboxylic acid that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of a carboxylic acid, a fluorine atom, and a methyl group on a pyridine scaffold makes it an attractive precursor for synthesizing complex molecules with potential therapeutic applications. For any researcher or drug development professional, a thorough understanding of a compound's physical properties is not merely academic; it is the bedrock upon which successful synthesis, purification, formulation, and ultimately, clinical efficacy are built.

This guide provides a comprehensive overview of the core physical properties of **6-Fluoro-2-methylnicotinic acid**. Moving beyond a simple data sheet, this document explains the causality behind these properties, offers field-proven experimental protocols for their validation, and grounds all information in authoritative references.

## Molecular and Chemical Identity

A precise understanding of the molecular identity is the starting point for all subsequent characterization.

Identifier	Data	Source(s)
Chemical Name	6-Fluoro-2-methylnicotinic acid	[1]
Synonyms	6-Fluoro-2-methylpyridine-3-carboxylic acid	[1]
CAS Number	884494-97-7	[1][2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> FNO <sub>2</sub>	[1]
Molecular Weight	155.13 g/mol	[1][2]
Chemical Structure		

## Core Physicochemical Properties

The physical properties of a compound dictate its behavior from the reaction flask to its final application. The data presented here are compiled from supplier technical sheets and predictive models, forming a crucial baseline for laboratory work.

Property	Value / Description	Significance in Research & Development	Source(s)
Appearance	White to off-white crystalline powder.	Provides a first-pass check for material purity. Color deviations may indicate impurities or degradation.	[5]
Melting Point (°C)	180 - 185 °C	A sharp melting range is a primary indicator of high purity. A broad or depressed range suggests the presence of impurities. This value is critical for quality control.	[5]
Density	~1.35 - 1.45 g/cm <sup>3</sup>	Important for process chemistry calculations, such as reactor loading and bulk material transport and storage.	[5]
pKa	Not experimentally determined.	As a carboxylic acid, it is expected to be acidic. The pKa value is critical as it governs aqueous solubility, dissolution rate, and absorption in biological systems by defining the ionization state at a given pH.	

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Hygroscopicity	Exhibits some hygroscopicity.	The tendency to absorb moisture from the air has significant implications for storage, handling, and accurate weighing. It necessitates storage in a dry, inert atmosphere.	[5]
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## Solubility Profile: A Key to Formulation and Purification

Solubility is a critical parameter that influences every stage of drug development, from synthetic work-up to bioavailability.[5] **6-Fluoro-2-methylnicotinic acid**'s structure—containing both a polar, ionizable carboxylic acid and a more nonpolar fluorinated methylpyridine ring—results in a nuanced solubility profile.

- **Aqueous Solubility:** The compound is reported to be slightly soluble in water.[5] The carboxylic acid group can hydrogen bond with water, but the overall solubility is limited by the aromatic ring.
- **pH-Dependent Solubility:** As a carboxylic acid, its aqueous solubility is expected to increase dramatically in basic conditions ( $\text{pH} > \text{pKa}$ ) due to the formation of the highly polar carboxylate salt. This principle is fundamental for designing aqueous-based extractions or formulations.
- **Organic Solubility:** It demonstrates solubility in organic solvents like ethanol, acetone, and dichloromethane.[5] This is crucial for selecting appropriate solvent systems for chemical reactions, chromatography, and crystallization.

The interplay between aqueous and organic solubility is the foundation of purification by extraction. For instance, the compound can be dissolved in an organic solvent and washed with acidic water to remove basic impurities. Subsequently, the compound can be extracted from the organic phase into an aqueous basic solution, leaving non-acidic impurities behind.

## Spectroscopic Profile (Predicted)

While specific experimental spectra are not publicly available, a robust spectroscopic profile can be predicted based on the compound's functional groups. This predicted data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

### Infrared (IR) Spectroscopy

- O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the 2500-3300  $\text{cm}^{-1}$  region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
- C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is predicted around 1700-1730  $\text{cm}^{-1}$ . Conjugation with the pyridine ring may shift this value slightly.
- C=C and C=N Stretches (Aromatic Ring): Medium to strong absorptions are expected in the 1450-1600  $\text{cm}^{-1}$  region.
- C-F Stretch: A strong absorption characteristic of an aryl-fluoride bond is expected in the 1200-1250  $\text{cm}^{-1}$  region.

### Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

- -COOH Proton: A very broad singlet, typically observed far downfield ( $>10$  ppm). It is often exchangeable with  $\text{D}_2\text{O}$ .
- Aromatic Protons (CH): Two distinct signals are expected for the two protons on the pyridine ring. They will appear as doublets due to coupling with each other. Their chemical shifts would be in the aromatic region (7.0-8.5 ppm).
- Methyl Protons ( $-\text{CH}_3$ ): A sharp singlet is expected, likely in the 2.5-2.8 ppm range, deshielded by its attachment to the aromatic ring.

### Carbon-13 ( $^{13}\text{C}$ NMR) Spectroscopy

Seven distinct signals are predicted, corresponding to the seven carbon atoms in the molecule.

- Carbonyl Carbon (-COOH): The most deshielded signal, expected in the 165-175 ppm range.[6]
- Aromatic Carbons: Five signals are expected in the 110-160 ppm range. The carbon bearing the fluorine atom will show a large C-F coupling constant.
- Methyl Carbon (-CH<sub>3</sub>): The most shielded signal, expected around 20-25 ppm.

## Self-Validating Experimental Protocols

Trustworthiness in scientific data comes from robust, repeatable methodologies. The following protocols describe self-validating systems for determining the key physical properties of **6-Fluoro-2-methylnicotinic acid**.

### Protocol: Melting Point Determination

The sharpness of a melting point range is a trusted indicator of purity. An impure sample will melt over a wider range and at a lower temperature than the pure compound.

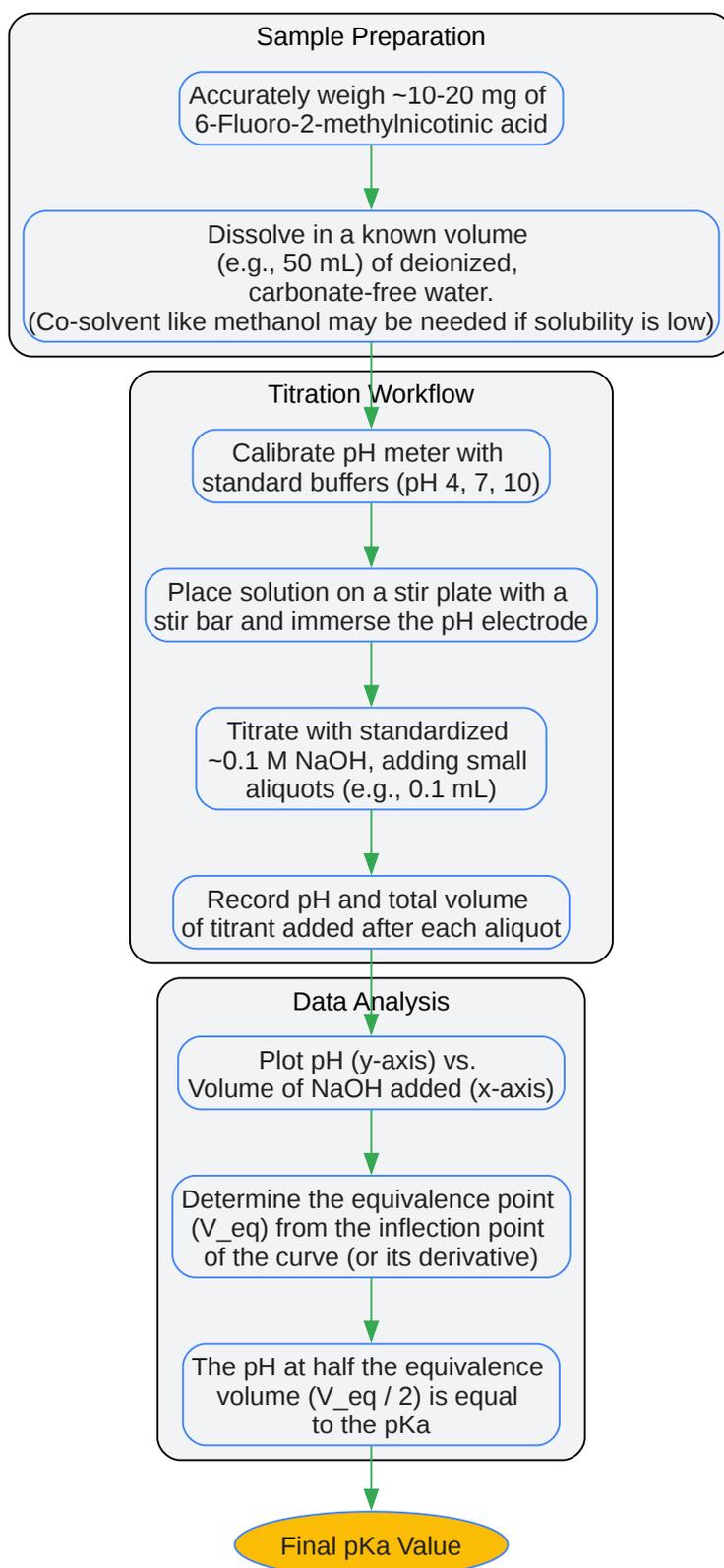
Methodology:

- Sample Preparation: Ensure the crystalline powder is completely dry.[5] Place a small amount on a watch glass and crush it into a fine powder.
- Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.
- Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to about 20 °C below the expected melting point (approx. 160 °C).
- Equilibration & Slow Heating: Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.
- Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

- Reporting: The melting point is reported as the T1-T2 range. For a pure sample, this range should be narrow (e.g., 183-184 °C).

## Protocol: pKa Determination via Potentiometric Titration

This method provides a precise pKa value, which is essential for understanding pH-dependent solubility and behavior in biological media.



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Caption: Workflow for pKa determination by potentiometric titration.

### Methodology:

- **System Preparation:** Prepare a standardized ~0.1 M NaOH solution and calibrate a pH meter using standard buffers.
- **Analyte Solution:** Accurately weigh the compound and dissolve it in a known volume of deionized water. A co-solvent may be necessary if aqueous solubility is too low.
- **Titration:** Immerse the calibrated pH electrode in the stirred analyte solution. Add the NaOH titrant in small, precise increments, allowing the pH to stabilize before recording the pH and the total volume of titrant added.
- **Data Analysis:** Plot the recorded pH values against the volume of NaOH added. The midpoint of the steep rise in pH is the equivalence point. The pH value at exactly half of this volume is the pKa of the compound.

## Safety, Handling, and Storage

Proper handling ensures researcher safety and maintains the integrity of the compound.

- **Hazard Identification:** **6-Fluoro-2-methylnicotinic acid** is classified with the following hazards:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- **Recommended Handling:**
  - Work in a well-ventilated area or a chemical fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
  - Avoid breathing dust. Use engineering controls to minimize dust generation.

- Wash hands thoroughly after handling.
- Storage:
  - Store in a tightly sealed container to protect from moisture, given its hygroscopic nature.[5]
  - Keep in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

## Conclusion

**6-Fluoro-2-methylnicotinic acid** is a crystalline solid with a high melting point indicative of a stable crystal lattice. Its solubility is limited in neutral water but increases in organic solvents and is expected to be high in basic aqueous solutions. This profile, governed by its molecular structure, provides a clear roadmap for its purification, handling, and use in synthetic applications. The predictive spectral data and robust experimental protocols included in this guide offer researchers the necessary tools to confidently verify the identity and purity of this key chemical intermediate, ensuring the reliability and reproducibility of their scientific work.

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## Sources

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